molecular formula C14H17N3 B12687876 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-31-7

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

Cat. No.: B12687876
CAS No.: 94213-31-7
M. Wt: 227.30 g/mol
InChI Key: KSCQGJYKWUJKCO-UHFFFAOYSA-N
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Description

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of benzene, featuring two amine groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw material .

Industrial Production Methods

In industrial settings, the compound can be synthesized using a continuous flow process. This method involves the use of a microreactor system to optimize reaction conditions and achieve high yields. For example, a continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry where it serves as a key intermediate in drug synthesis.

Properties

CAS No.

94213-31-7

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3

InChI Key

KSCQGJYKWUJKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N

Origin of Product

United States

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